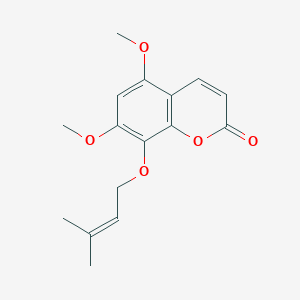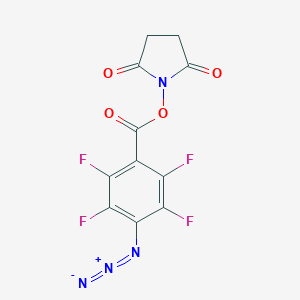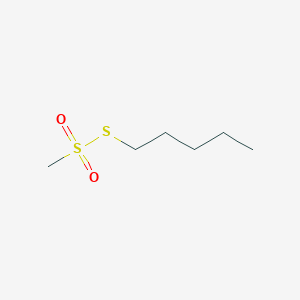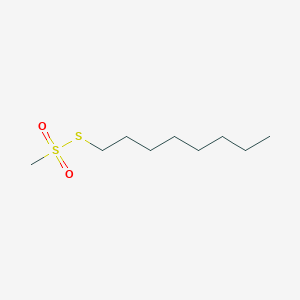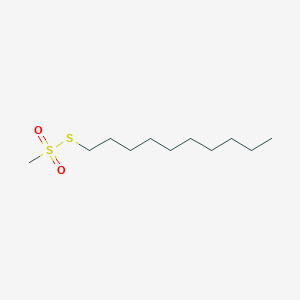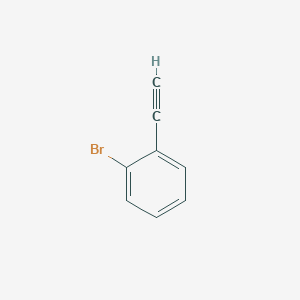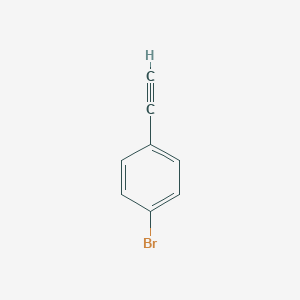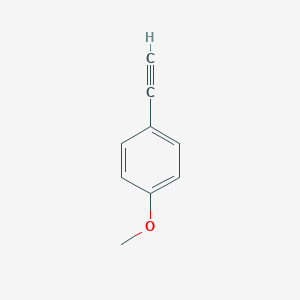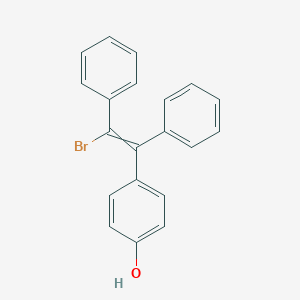
4-(2-Bromo-1,2-diphenylethenyl)phenol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 4-(2-Bromo-1,2-diphenylethenyl)phenol often involves complex reactions, including oxidative coupling, electrophilic substitution, and cyclization reactions. These methods yield compounds with varied substituents and structural frameworks, showcasing the versatility of synthetic approaches in creating bromo-substituted phenolic compounds (Sun Ducheng, 2012).
Molecular Structure Analysis
Molecular structure analysis, often through techniques such as X-ray crystallography and DFT calculations, reveals the geometric and electronic configurations of these compounds. For instance, studies on related Schiff base compounds provide insights into their crystalline structure, demonstrating the impact of substituents on molecular conformation and stability through intramolecular interactions (A. D. Khalaji et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving bromo-substituted phenols can lead to a variety of products, depending on the reactants and conditions employed. These reactions include bromination, etherification, and polymerization, each contributing to the understanding of the chemical behavior and reactivity of such compounds. For example, the polymerization of bromo-substituted phenols has been explored to produce materials with specific functional properties (Y. Jeong et al., 2010).
Physical Properties Analysis
The physical properties of bromo-substituted phenolic compounds, such as melting points, solubility, and crystallinity, are crucial for their application in material science and chemistry. These properties are significantly influenced by the molecular structure, as seen in studies comparing the physical characteristics of isomeric forms (A. Richardson, H. D. Benson, G. Hite, 1976).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, define the potential applications of bromo-substituted phenols. Investigations into their radical-scavenging activity, for instance, highlight their potential as antioxidants in various domains (Xiao-Juan Duan, Xiao‐Ming Li, Bin‐Gui Wang, 2007).
Wissenschaftliche Forschungsanwendungen
Regioselectivity in Nucleophilic Attack on π-Allyl Pd Complexes : Research by Organ, Miller, & Konstantinou (1998) highlighted that phenol derivatives substituted with electron-donating groups, like 4-(2-Bromo-1,2-diphenylethenyl)phenol, exhibit a regioselective attack on π-allyl palladium complexes. This study contributes to understanding the chemistry of palladium-catalyzed reactions, important in organic synthesis.
Biodegradation by Sphingomonas sp. : A study by Schmidt et al. (1992) found that Sphingomonas sp. strain SS3 can biodegrade diphenyl ether and its derivatives, including 4-(2-Bromo-1,2-diphenylethenyl)phenol. This research is significant in environmental science, particularly in the bioremediation of industrial waste containing halogenated organic compounds.
Stereochemistry of Geometric Isomers : The stereochemistry of geometric isomers of compounds including 4-(2-Bromo-1,2-diphenylethenyl)phenol was determined in a study by Richardson, Benson, & Hite (1976). This study contributes to the field of stereochemistry, which is crucial in the pharmaceutical industry for drug design and synthesis.
Synthesis and Characterization in Polymer Science : The synthesis and characterization of sulfonated bromo-poly(2,6-dimethyl-1,4-phenylene oxide)-co-(2,6-diphenyl-1,4-phenylene oxide) copolymer, which may involve 4-(2-Bromo-1,2-diphenylethenyl)phenol, was explored by Jeong et al. (2010). This research is significant in the development of novel materials for applications like proton exchange membranes in fuel cells.
Fungal Laccase in Asymmetric Diphenol Formation : The catalytic role of a fungal laccase in forming asymmetric diphenols, which may include 4-(2-Bromo-1,2-diphenylethenyl)phenol, was studied by Bollag, Liu, & Minard (1979). This enzyme-mediated process is crucial in understanding biotransformations and environmental detoxification of pollutants.
Catalysis and Affinity Studies in Bioremediation : The affinity and catalysis studies between halogenated phenols, such as 4-(2-Bromo-1,2-diphenylethenyl)phenol, and peroxidases were investigated by Bretz et al. (2020). This research provides insight into the bioremediation potential of enzymes in treating industrial pollutants.
Safety And Hazards
The safety and hazards associated with “4-(2-Bromo-1,2-diphenylethenyl)phenol” would depend on factors such as its reactivity, toxicity, and handling procedures. The search results do not provide specific safety and hazard information for this compound.
Zukünftige Richtungen
The future directions for “4-(2-Bromo-1,2-diphenylethenyl)phenol” could involve its use in new chemical reactions, its potential applications in fields like medicine or materials science, or research into its properties and behavior. The search results do not provide specific information on future directions for this compound.
Please note that this analysis is based on the information available and may not be comprehensive. For more detailed information, further research or consultation with a chemistry professional may be necessary.
Eigenschaften
IUPAC Name |
4-(2-bromo-1,2-diphenylethenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrO/c21-20(17-9-5-2-6-10-17)19(15-7-3-1-4-8-15)16-11-13-18(22)14-12-16/h1-14,22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBABWJOIJRXNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Br)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E,Z)-1-Bromo-1,2-diphenyl-2-(4-hydroxyphenyl)ethene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



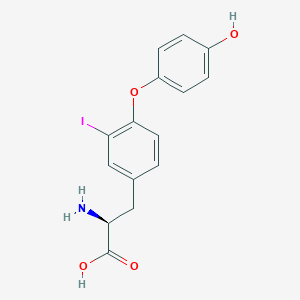
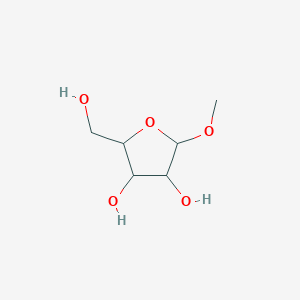
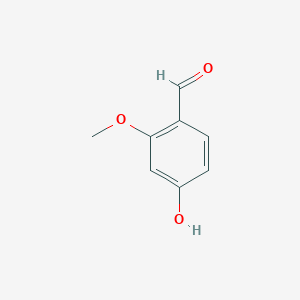
![2-[3-[2-[(2-Chloroacetyl)amino]ethyl-methylamino]-6-[2-[(2-chloroacetyl)amino]ethyl-methylazaniumylidene]xanthen-9-yl]benzoate](/img/structure/B14306.png)
